molecular formula C25H22N4O B14173753 9-Ethyl-N-[6-(2-methoxyphenyl)pyrimidin-4-YL]-9H-carbazol-3-amine CAS No. 920527-90-8

9-Ethyl-N-[6-(2-methoxyphenyl)pyrimidin-4-YL]-9H-carbazol-3-amine

Cat. No.: B14173753
CAS No.: 920527-90-8
M. Wt: 394.5 g/mol
InChI Key: BRNIAKOVQOBUNU-UHFFFAOYSA-N
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Description

9-Ethyl-N-[6-(2-methoxyphenyl)pyrimidin-4-YL]-9H-carbazol-3-amine is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in drug discovery and development. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Ethyl-N-[6-(2-methoxyphenyl)pyrimidin-4-YL]-9H-carbazol-3-amine typically involves multi-step organic reactions. One common synthetic route includes the condensation of 9-ethylcarbazole with 6-(2-methoxyphenyl)pyrimidin-4-amine under specific reaction conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to produce the compound in bulk quantities. The use of high-throughput screening and process optimization ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

9-Ethyl-N-[6-(2-methoxyphenyl)pyrimidin-4-YL]-9H-carbazol-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

9-Ethyl-N-[6-(2-methoxyphenyl)pyrimidin-4-YL]-9H-carbazol-3-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-Ethyl-N-[6-(2-methoxyphenyl)pyrimidin-4-YL]-9H-carbazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or activate specific signaling pathways, leading to desired biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    9-Ethylcarbazole: A simpler analog with similar structural features but lacking the pyrimidine moiety.

    6-(2-Methoxyphenyl)pyrimidin-4-amine: Another related compound with a pyrimidine core but without the carbazole group.

Uniqueness

9-Ethyl-N-[6-(2-methoxyphenyl)pyrimidin-4-YL]-9H-carbazol-3-amine is unique due to its combined structural features of both carbazole and pyrimidine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

920527-90-8

Molecular Formula

C25H22N4O

Molecular Weight

394.5 g/mol

IUPAC Name

9-ethyl-N-[6-(2-methoxyphenyl)pyrimidin-4-yl]carbazol-3-amine

InChI

InChI=1S/C25H22N4O/c1-3-29-22-10-6-4-8-18(22)20-14-17(12-13-23(20)29)28-25-15-21(26-16-27-25)19-9-5-7-11-24(19)30-2/h4-16H,3H2,1-2H3,(H,26,27,28)

InChI Key

BRNIAKOVQOBUNU-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC3=NC=NC(=C3)C4=CC=CC=C4OC)C5=CC=CC=C51

Origin of Product

United States

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